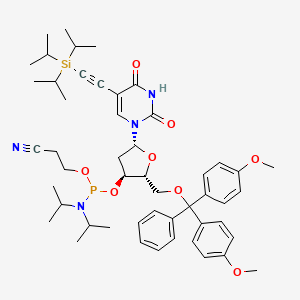
ammonia; N-ethyl-2-methylbenzenesulfonamide; N-ethyl-2-methyl-N-(2-methylphenyl)sulfonylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonia; N-ethyl-2-methylbenzenesulfonamide; N-ethyl-2-methyl-N-(2-methylphenyl)sulfonylbenzenesulfonamide is a compound with significant applications in various fields. It is known for its role as a plasticizer in polyamide and cellulose resins, enhancing their flexibility and durability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonia; N-ethyl-2-methylbenzenesulfonamide; N-ethyl-2-methyl-N-(2-methylphenyl)sulfonylbenzenesulfonamide typically involves the reaction of N-ethyl-2-methylbenzenesulfonamide with ammonia under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and requires precise temperature and pressure control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, efficient mixing, and temperature regulation to maintain optimal reaction conditions. The final product is purified through distillation and crystallization techniques to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonia; N-ethyl-2-methylbenzenesulfonamide; N-ethyl-2-methyl-N-(2-methylphenyl)sulfonylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as N-ethyl-2-methylbenzenesulfonamide derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Ammonia; N-ethyl-2-methylbenzenesulfonamide; N-ethyl-2-methyl-N-(2-methylphenyl)sulfonylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a plasticizer in polyamide and cellulose resins, enhancing their flexibility and durability.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of various industrial materials, including plastics and resins.
Wirkmechanismus
The mechanism of action of ammonia; N-ethyl-2-methylbenzenesulfonamide; N-ethyl-2-methyl-N-(2-methylphenyl)sulfonylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound acts as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces and increasing flexibility. This interaction is facilitated by the compound’s unique molecular structure, which allows it to interact with various functional groups within the polymer matrix .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-ethyl-o/p-toluenesulfonamide: Similar in structure and used as a plasticizer in various resins.
N-ethyl-3-methylbenzenesulfonamide: Another structural analog with similar applications.
Uniqueness
Ammonia; N-ethyl-2-methylbenzenesulfonamide; N-ethyl-2-methyl-N-(2-methylphenyl)sulfonylbenzenesulfonamide is unique due to its specific molecular configuration, which provides enhanced plasticizing properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring high flexibility and durability .
Eigenschaften
Molekularformel |
C25H35N3O6S3 |
|---|---|
Molekulargewicht |
569.8 g/mol |
IUPAC-Name |
azane;N-ethyl-2-methylbenzenesulfonamide;N-ethyl-2-methyl-N-(2-methylphenyl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO4S2.C9H13NO2S.H3N/c1-4-17(22(18,19)15-11-7-5-9-13(15)2)23(20,21)16-12-8-6-10-14(16)3;1-3-10-13(11,12)9-7-5-4-6-8(9)2;/h5-12H,4H2,1-3H3;4-7,10H,3H2,1-2H3;1H3 |
InChI-Schlüssel |
GIZBBLGLALCUJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCNS(=O)(=O)C1=CC=CC=C1C.CCN(S(=O)(=O)C1=CC=CC=C1C)S(=O)(=O)C2=CC=CC=C2C.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-fluoro-N-[(2S)-1-[1-(1H-indazol-5-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-3-methyl-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14750896.png)

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14750904.png)



